![molecular formula C8H10F3N3O2 B2913285 3-(azetidin-3-yl)-1H-pyrazole trifluoroacetic acid CAS No. 2225154-19-6](/img/structure/B2913285.png)
3-(azetidin-3-yl)-1H-pyrazole trifluoroacetic acid
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Description
3-(azetidin-3-yl)-1H-pyrazole trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : Research efforts have been directed towards developing efficient synthetic routes for azetidinone derivatives and exploring their chemical properties. For instance, Chopde et al. (2012) detailed the synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, showcasing a method involving Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine. This process underscores the versatility and reactivity of pyrazole derivatives in generating structurally diverse azetidinones with potential biological activities (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).
Characterization Techniques : The structural elucidation of these compounds is typically achieved through various spectroscopic techniques, including IR and 1H-NMR, along with elemental analysis. Such detailed characterization is crucial for confirming the identity and purity of synthesized compounds, facilitating further biological evaluations.
Biological Evaluation
Antimicrobial Activities : A significant aspect of research on azetidinone and pyrazole derivatives is their evaluation for antimicrobial properties. Several studies have demonstrated the promising antibacterial activities of these compounds against various bacterial strains, indicating their potential as therapeutic agents. For example, synthesized azetidinones have been screened against different microorganisms, revealing some compounds with notable antibacterial efficacy (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).
Antioxidant Potential : Aziz et al. (2021) investigated novel indole-based heterocycles for their antioxidant activities, emphasizing the role of pyrazole derivatives in mediating reactive oxygen species (ROS) inhibition. The study highlights the therapeutic promise of these compounds as antioxidants, with one candidate showing higher activity than ascorbic acid, suggesting a potential avenue for the development of new antioxidant therapies (M. A. Aziz et al., 2021).
Anti-Diabetic and Renoprotective Activities : Research by Abeed et al. (2017) on benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety revealed compounds with significant antihyperglycemic and renoprotective activities. This study opens pathways for the use of these derivatives in managing diabetes and its renal complications, showcasing the therapeutic versatility of pyrazole and azetidinone derivatives (A. A. O. Abeed, M. Youssef, R. Hegazy, 2017).
properties
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9-6(1)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRZILUECRWTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NN2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-1H-pyrazole 2,2,2-trifluoroacetate |
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